

thermodynamic properties of 7-trifluoromethylisatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Trifluoromethylisatin

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An In-depth Technical Guide to the Thermodynamic and Biological Properties of **7-Trifluoromethylisatin**

Introduction

7-Trifluoromethylisatin is a fluorinated derivative of isatin, a heterocyclic compound recognized as a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The introduction of a trifluoromethyl group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the known thermodynamic properties, spectroscopic characterization, and relevant biological activities of **7-trifluoromethylisatin**. It includes detailed experimental protocols for key analytical methods and visual representations of experimental workflows and biological pathways to facilitate a deeper understanding of this compound.

Physicochemical and Thermodynamic Properties

The following table summarizes the key physicochemical and thermodynamic properties of **7-trifluoromethylisatin**. These parameters are fundamental for its application in chemical synthesis, purification, and formulation.

Property	Value	Source
Molecular Formula	$C_9H_4F_3NO_2$	[1] [2]
Molecular Weight	215.13 g/mol	[1] [2] [3]
CAS Number	391-12-8	[1] [2]
Appearance	Very Dark Yellow to Brown Solid	[1]
Melting Point	192-193 °C	[1] [2]
Purity	≥98.0% (GC,T)	[1] [2]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in ethanol and dimethylformamide.	
pKa (Predicted)	9.43 ± 0.20	
Density (Predicted)	1.525 ± 0.06 g/cm ³	
Refractive Index	1.513	

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **7-trifluoromethylisatin**. While comprehensive experimental spectra are not always publicly available, the data below represents typical values based on its known structure and data from analogous compounds.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Typical Values)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~11.0	s (broad)	N-H (Amide)

| ~7.8 - 7.2 | m | Ar-H |

^{13}C NMR Spectral Data (Typical Values)

Chemical Shift (δ , ppm)	Assignment
~183	C=O (Ketone, C-2)
~158	C=O (Amide, C-3)
~150	C-Ar (Quaternary)
~138 - 115	C-Ar
~125 (q)	-CF ₃

| ~118 | C-Ar (Quaternary) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Technique	Key m/z Values	Ion Assignment
GC-MS	215	[M] ⁺ (Molecular Ion)
	187	[M-CO] ⁺
	160	[M-CO-HCN] ⁺
	115	

Source for Spectroscopic Data:[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3200	N-H Stretch	Amide
~3100-3000	C-H Stretch	Aromatic
~1745	C=O Stretch	Ketone
~1725	C=O Stretch	Amide
~1300-1100	C-F Stretch	Trifluoromethyl

Source for Spectroscopic Data:[3][4]

Experimental Protocols

Detailed and reproducible experimental methods are essential for obtaining reliable data. The following sections describe protocols for the synthesis and characterization of **7-trifluoromethylisatin**.

Synthesis of 7-Trifluoromethylisatin

A general method for the preparation of **7-trifluoromethylisatin** involves the reaction of isatin with a trifluoromethylating agent.

Materials:

- Isatin
- Trifluoroacetic acid or Silver trifluoroacetate
- Appropriate solvent (e.g., a high-boiling point organic solvent)

Procedure:

- Dissolve isatin in the chosen solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

- Add the trifluoromethylating agent (e.g., trifluoroacetic acid) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **7-trifluoromethylisatin**.

Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

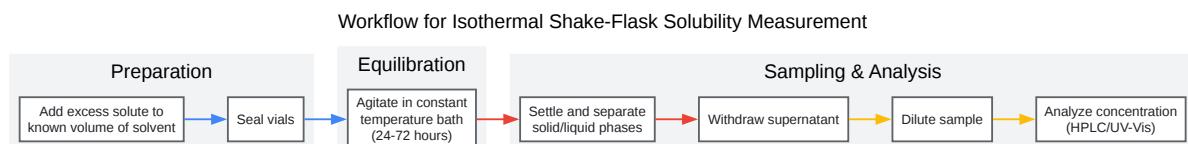
Apparatus:

- Sealed glass vials
- Constant temperature water bath with agitation capabilities
- Analytical balance (± 0.1 mg)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **7-trifluoromethylisatin** to a known volume of the selected solvent in a sealed vial.[5]
- Place the vials in a constant temperature water bath and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5]

- After the equilibration period, cease agitation and allow the suspension to settle for several hours to permit solid-liquid phase separation.[5]
- Carefully withdraw a sample from the supernatant liquid, ensuring no solid particles are transferred. Centrifuge the sample if necessary.
- Dilute the sample with a known volume of solvent.
- Analyze the concentration of **7-trifluoromethylisatin** in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- Calculate the solubility based on the measured concentration and the dilution factor.



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Caption: A flowchart of the isothermal shake-flask method.[5]

Biological Activity of Fluorinated Isatins

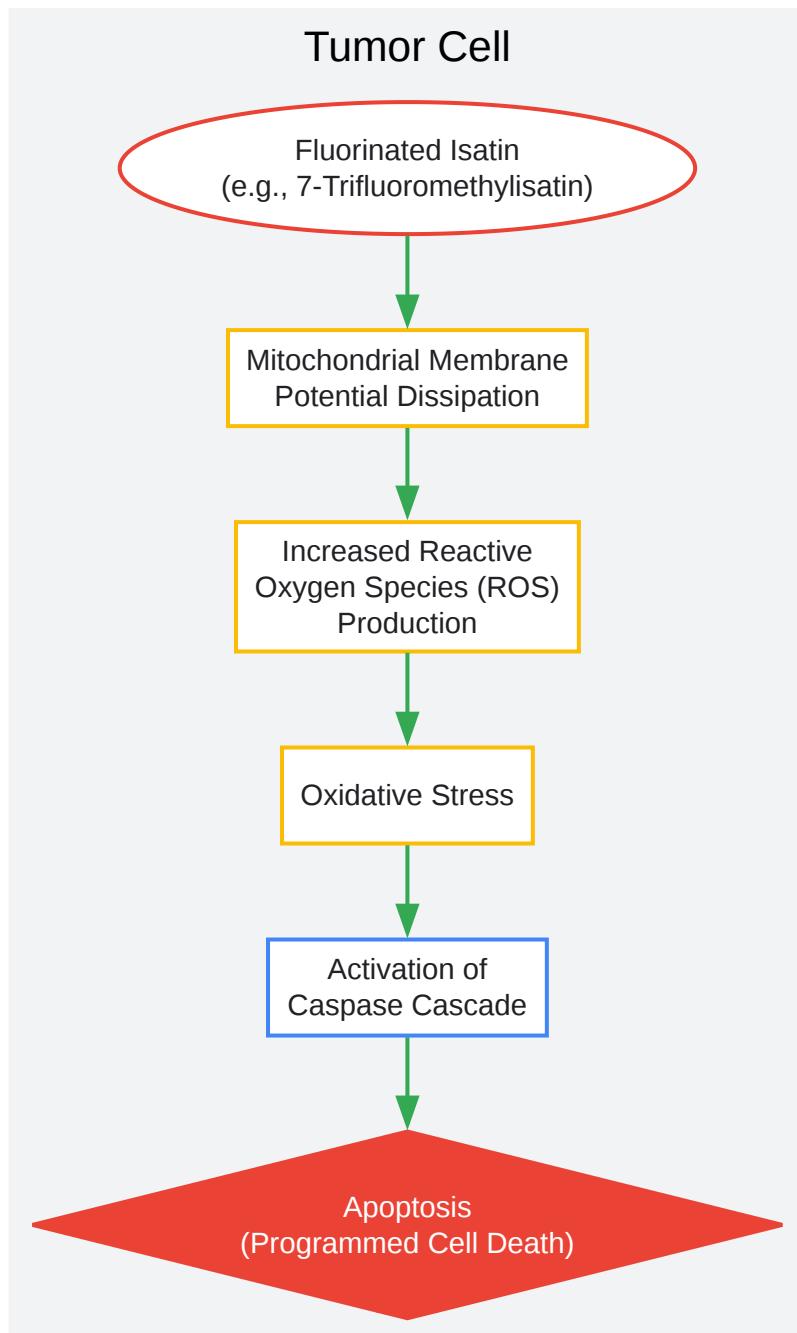
Isatin and its derivatives are known to possess a wide range of biological activities, including anxiogenic, sedative, anticonvulsant, antiviral, and antimicrobial effects.[6] Fluorinated isatins, in particular, have demonstrated significant potential as anticancer and antiphytopathogenic agents.[7][8]

Anticancer Activity and Mechanism

Studies on fluorinated isatins have shown cytotoxic action against various tumor cell lines.[7][8] This activity is often associated with the induction of apoptosis. The proposed mechanism involves the dissipation of the mitochondrial membrane potential, which in turn stimulates the

production of reactive oxygen species (ROS) within the tumor cells, leading to programmed cell death.[7][8]

Proposed Apoptotic Pathway Induced by Fluorinated Isatins



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Caption: Apoptosis induction by fluorinated isatins in tumor cells.[7][8]

Conclusion

7-Trifluoromethylisatin is a valuable compound for chemical and pharmaceutical research, characterized by its distinct thermodynamic and spectroscopic properties. Its melting point of 192-193 °C and specific solubility profile are critical parameters for its handling and application. [1][2] The structural features, confirmed by NMR, MS, and IR spectroscopy, provide a solid foundation for its use in synthesis and as a molecular probe. Furthermore, the demonstrated biological activities of related fluorinated isatins, particularly their ability to induce apoptosis in cancer cells, highlight the potential of **7-trifluoromethylisatin** as a lead compound in the development of novel therapeutic agents. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers working with this and similar molecules.

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- To cite this document: BenchChem. [thermodynamic properties of 7-trifluoromethylisatin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022965#thermodynamic-properties-of-7-trifluoromethylisatin\]](https://www.benchchem.com/product/b022965#thermodynamic-properties-of-7-trifluoromethylisatin)

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